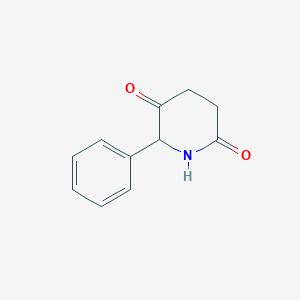

3,6-Diketo-2-phenylpiperidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

6-phenylpiperidine-2,5-dione |

InChI |

InChI=1S/C11H11NO2/c13-9-6-7-10(14)12-11(9)8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,12,14) |

InChI Key |

XGFLANSKAALFPL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(C1=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3,6 Diketo 2 Phenylpiperidine and Analogous Structures

Ring System Formation Strategies for Piperidine (B6355638) Diketones

Annulation Reactions for Diketo-Piperidine Scaffolds

Annulation, the process of building a new ring onto a pre-existing molecule, is a cornerstone of heterocyclic synthesis. For diketopiperidines, these strategies often involve multi-step sequences that can be performed in a single pot to increase efficiency.

Domino reactions, also known as cascade reactions, offer an efficient route to complex molecules by combining multiple transformations in a single synthetic operation without isolating intermediates. A notable domino sequence for constructing pyridone structures from diketopiperazine precursors involves an aldol (B89426) condensation, followed by alkene isomerization, an intramolecular Diels-Alder cycloaddition, and finally a base-accelerated cycloreversion to yield the final product. nih.gov This entire operation can be conducted in one reaction vessel, highlighting the efficiency of the domino strategy. nih.gov

A key transformation in synthetic organic chemistry that can be integrated into these cascades is the Wolff rearrangement. This reaction converts an α-diazocarbonyl compound into a highly reactive ketene (B1206846) intermediate through the loss of dinitrogen gas, accompanied by a 1,2-rearrangement. wikipedia.orgorganic-chemistry.org The Wolff rearrangement can be initiated thermally, photochemically, or through metal catalysis, with silver(I) oxide being a common catalyst. wikipedia.orgorganic-chemistry.org The resulting ketene is a versatile intermediate that can be trapped by various nucleophiles. For instance, reaction with water, alcohols, or amines leads to the formation of carboxylic acid derivatives. wikipedia.org This sequence, known as the Arndt-Eistert homologation, effectively elongates a carboxylic acid by one carbon atom. wikipedia.orgorganic-chemistry.org In the context of diketopiperidine synthesis, the ketene intermediate could be strategically trapped intramolecularly to form the heterocyclic ring.

| Feature | Domino Reaction Example nih.gov | Wolff Rearrangement wikipedia.orgorganic-chemistry.org |

| Starting Material | Diacetyldiketopiperazine | α-diazocarbonyl compound |

| Key Intermediate | [2.2.2]Diazabicycloalkene cycloadduct | Ketene |

| Key Transformations | Aldol condensation, Isomerization, Diels-Alder, Cycloreversion | Nitrogen extrusion, 1,2-rearrangement |

| Induction Methods | N/A (Base-promoted) | Thermolysis, Photolysis, Metal Catalysis |

| Synthetic Utility | One-pot synthesis of 2-pyridone alkaloids | Carboxylic acid homologation, Ring contractions |

Biocatalysis presents a powerful and green alternative to traditional chemical synthesis, offering high selectivity under mild conditions. One-pot biocatalytic cascades have been developed for the synthesis of complex diketopiperazine (DKP) derivatives. nih.govresearchgate.net A prominent example involves a two-enzyme system for producing prenylated DKP alkaloids. nih.govresearchgate.net

Table 1: Substrate Scope of Prenyltransferase NotF in a Biocatalytic Cascade researchgate.net

| Substrate | Side Chains | % Conversion |

|---|---|---|

| Deoxybrevianamide E (5) | Small, nonpolar | ≥ 70% |

| Substrate 9 | Small, nonpolar | ≥ 70% |

| Alkyne-containing substrate 18 | Small, nonpolar | 76% |

| Substrates 21-36 | Bulky | 2% - 99% |

| Substrates 14, 15, 20, 21, 28 | Polar | 2% - 99% |

The cyclization of dicarbonyl compounds is a fundamental strategy for synthesizing heterocycles. Specifically, 1,4-diketones are valuable and versatile intermediates for creating five-membered N-heterocycles like pyrroles, which share structural motifs with piperidine-based systems. nih.govacs.org The most common method for this transformation is the Paal-Knorr synthesis. nih.govacs.org

In the Paal-Knorr reaction, a 1,4-diketone is condensed with a primary amine or ammonia, typically under acidic conditions, to form an N-substituted pyrrole. rsc.org This approach is highly effective and atom-economic, with water being the only byproduct. rsc.org The 1,4-diketone precursors can themselves be synthesized via methods like the Stetter reaction, which involves the N-heterocyclic carbene (NHC)-catalyzed conjugate addition of an aldehyde to an α,β-unsaturated ketone. nih.govresearchgate.net This two-step sequence—Stetter reaction followed by Paal-Knorr cyclization—provides a powerful route to functionalized N-heterocycles from simple starting materials. nih.gov

| Method | Description | Precursor | Product |

| Paal-Knorr Synthesis | Condensation with a primary amine, typically acid-catalyzed. acs.orgrsc.org | 1,4-Diketone | N-substituted pyrrole |

| Stetter Reaction | NHC-catalyzed 1,4-addition of an aldehyde to a Michael acceptor. nih.govresearchgate.net | Aldehyde + α,β-unsaturated ketone | 1,4-Diketone |

Catalytic Systems in Diketo-Piperidine Synthesis

Catalysis is indispensable for the efficient and selective synthesis of diketo-piperidine structures. Transition metals, particularly palladium, have emerged as powerful tools for forging the carbon-carbon and carbon-nitrogen bonds necessary to construct and functionalize the piperidine ring.

Palladium catalysts are exceptionally versatile and have been employed in numerous strategies for the synthesis of piperidine derivatives and related heterocycles. These methods include cross-coupling reactions, C-H activation, and domino processes that enable the formation of key structural bonds. google.comnih.gov

The Suzuki-Miyaura cross-coupling reaction is a prominent palladium-catalyzed method used to form C-C bonds. For example, a catalytic system comprising palladium(II) acetate (B1210297) and the ligand SPhos has been used for the synthesis of functionalized cyclopropylthiophenes, demonstrating its utility in creating substituted heterocycles with low catalyst loading (0.25–1 mol%). mdpi.com Another powerful approach is the Heck reaction, which can be combined with a subsequent carbonylation step in a one-pot, two-step procedure to produce 2-aryl propionic acids from aryl bromides and ethylene. mdpi.com

More advanced palladium-catalyzed reactions involve direct C-H activation. A recently developed method allows for the C-H alkylation of acetylated anilines with epoxides, proceeding through a novel 6,4-palladacycle intermediate to yield β-hydroxy products. rsc.org Furthermore, palladium can catalyze domino reactions, such as a C-N coupling/Cacchi reaction sequence, to generate complex, linked bis-heterocycles in high yields. nih.gov These diverse palladium-catalyzed methods provide a robust toolbox for constructing the 3,6-diketo-2-phenylpiperidine scaffold and its analogs with high precision and efficiency. google.com

Table 2: Overview of Palladium-Catalyzed Reactions for Heterocycle Synthesis

| Reaction Type | Catalyst System Example | Bond Formed | Application Example | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)₂ / SPhos | C-C | Synthesis of functionalized cyclopropylthiophenes | mdpi.com |

| Heck Reaction / Carbonylation | Pd(OAc)₂ / NISPCDPP | C-C | One-pot synthesis of 2-aryl propionic acids | mdpi.com |

| C-H Activation / Alkylation | Palladium catalyst with O-coordinating directing group | C(sp²)-C(sp³) | Alkylation of anilines with epoxides | rsc.org |

| Domino C-N Coupling / Cacchi Reaction | Palladium catalyst | C-N, C-C | Synthesis of linked bis-heterocycles | nih.gov |

Organocatalytic Approaches to Piperidine Derivatives

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of highly functionalized piperidines, avoiding the use of metal catalysts. mdpi.com These methods often employ chiral secondary amines, such as prolinol derivatives, to catalyze cascade or domino reactions. acs.org

A prominent approach is the domino Michael addition/aminalization process, where aldehydes and trisubstituted nitroolefins react in the presence of an O-TMS protected diphenylprolinol catalyst to form polysubstituted piperidines with up to four contiguous stereocenters and excellent enantioselectivity. acs.org Formal aza-[3+3] cycloaddition reactions, catalyzed by secondary amines, can construct the piperidine ring from α,β-unsaturated aldehydes and suitable nucleophiles like thiomalonamate derivatives, yielding chiral 4-alkyl piperidine-2-ols with high enantiomeric excess. researchgate.net Another powerful strategy is the Michael/aza-Henry/hemiaminalization relay cascade, which allows for the asymmetric synthesis of complex spirocyclic oxindoles containing a densely functionalized piperidine moiety. acs.org This one-pot operation can generate multiple stereogenic centers with high diastereo- and enantioselectivity. acs.org

| Organocatalytic Strategy | Catalyst Type | Key Transformation | Product Type | Reference |

| Domino Reaction | O-TMS diphenylprolinol | Michael addition / Aminalization | Polysubstituted Piperidines | acs.org |

| Formal Cycloaddition | Secondary Amine | aza-[3+3] Cycloaddition | Chiral 4-Alkyl Piperidine-2-ols | researchgate.net |

| Cascade Reaction | Hayashi–Jørgensen secondary amine | Michael / aza-Henry / Hemiaminalization | Spiro-oxindole Piperidines | acs.org |

| Stepwise Reaction | - | Wolff rearrangement–amidation–Michael–hemiaminalization | Spirocyclic Piperidones | mdpi.com |

Photocatalytic Reaction Pathways

Photocatalysis offers mild and sustainable conditions for constructing piperidine rings through radical-mediated pathways. These reactions are typically initiated by visible light, using either metal-based photosensitizers or organic dyes. acs.orgrsc.org

One innovative method is an iodine-catalyzed intramolecular C(sp³)–H amination. acs.org This reaction is initiated by visible light and proceeds through two interlocked catalytic cycles, involving a radical C–H functionalization and an iodine-catalyzed C–N bond formation. acs.org This strategy overrides the typical preference for pyrrolidine (B122466) formation in Hofmann–Löffler-type reactions, providing selective access to 2-aryl-substituted piperidines. acs.org

A metal-free photocatalytic [1+2+3] strategy has also been developed for the rapid construction of 2-piperidinones from inorganic ammonium (B1175870) salts and two different alkenes. nih.gov This process is believed to proceed via a radical cation intermediate. nih.gov Furthermore, the activation of nitrogen-centered radical cations via photocatalysis has been extended to the hydroamination of olefins, generating substituted piperidines under mild, aerobic conditions. oup.com

| Photocatalytic Method | Catalyst/Mediator | Key Transformation | Unique Feature | Reference |

| C(sp³)–H Amination | Molecular Iodine / Visible Light | Intramolecular Radical C–H Amination | Selectively forms piperidines over pyrrolidines. | acs.org |

| [1+2+3] Cycloaddition | Organic Photodye | Radical Cation Formation | Metal-free synthesis of 2-piperidinones from ammonium salts. | nih.gov |

| Olefin Hydroamination | Photoredox Catalyst (e.g., Ir(ppy)₃) | Nitrogen-Centered Radical Cation Activation | Hydroamination of tethered alkenes. | oup.com |

Precursor-Based Approaches for Diketo-Piperidine Scaffolds

The synthesis of diketopiperidine scaffolds, including this compound and its analogs, frequently relies on precursor-based strategies. These methods involve the construction and subsequent cyclization of open-chain or alternative cyclic intermediates to form the desired piperidine-2,6-dione or piperidine-3,6-dione core. Key approaches include the strategic use of dicarbonyl compounds, addition reactions to electrophilic imines, and the formation of versatile 2,6-diketopiperidine intermediates.

Utilizing Dicarbonyl Compounds in Ring Closure Reactions

A fundamental strategy for constructing the diketopiperidine ring involves the cyclization of linear precursors containing dicarbonyl functionalities or their equivalents, such as dicarboxylic acids or diesters. These reactions, often involving intramolecular condensation, are effective for forming the six-membered heterocyclic system.

One established method involves the reaction of a pentanedioic acid (glutaric acid) derivative with a source of nitrogen, such as urea. For instance, the synthesis of 4-[2-(4-methylphenylthio)phenyl]piperidine-2,6-dione was achieved by heating the corresponding 3-substituted pentanedioic acid with urea. google.com This reaction demonstrates a direct cyclization where the dicarboxylic acid precursor provides the carbon backbone for the piperidine ring.

Dieckmann cyclization is another powerful tool, particularly for synthesizing piperidine-2,4-diones, which can be seen as analogs or intermediates for other diketopiperidines. This intramolecular condensation of a diester is typically promoted by a base to form a β-keto ester within a cyclic structure. A regioselective Dieckmann cyclization has been described for the synthesis of 6-substituted piperidine-2,4-diones. researchgate.net Similarly, the synthesis of pyrimidines from β-dicarbonyl compounds, while yielding a different heterocycle, underscores the principle of using dicarbonyls in metal-catalyzed, one-pot ring-closure processes. rsc.org These methodologies highlight the versatility of dicarbonyl compounds as foundational precursors for building six-membered rings.

The following table summarizes representative reactions using dicarbonyl-related precursors.

| Precursor Type | Reagent | Product Type | Reference |

| 3-Substituted Pentanedioic Acid | Urea | Substituted Piperidine-2,6-dione | google.com |

| Diester (for Dieckmann) | Base | Substituted Piperidine-2,4-dione | researchgate.net |

| β-Dicarbonyl Compound | Cyanogen, Metal Catalyst | Functionalized Pyrimidine | rsc.org |

Addition Reactions to Imines and Related Electrophiles

Imines, which are nitrogen analogs of ketones and aldehydes, serve as key electrophiles in the synthesis of piperidine derivatives. masterorganicchemistry.com Nucleophilic addition to the C=N bond of an imine is a fundamental C-C or C-N bond-forming reaction that can be harnessed to build the piperidine scaffold. masterorganicchemistry.comnih.gov

The general principle involves the reaction of an imine or an in-situ generated iminium ion with a suitable nucleophile. This addition can be the initial step in a sequence leading to the formation of the heterocyclic ring. For example, the reaction of imines with organometallic reagents like iodomethyllithium has been used to synthesize aziridines, which are strained three-membered rings that can potentially be used as intermediates for further elaboration into larger heterocycles. nih.gov

Modern approaches often focus on using stable imine precursors that generate the reactive electrophile in situ, enhancing the practicality and applicability of this method. nih.gov The Ugi multicomponent reaction is a prime example where an imine, formed in situ from an aldehyde and an amine, reacts with a carboxylic acid and an isocyanide. google.com This reaction produces an α-acylamino amide derivative, which is a linear dipeptide-like structure. This intermediate can then be cyclized to form a diketopiperazine or diketomorpholine derivative, demonstrating a powerful precursor-based approach that initiates with an addition to an imine. google.com

Key aspects of imine-based synthetic strategies are outlined below.

| Reaction Type | Electrophile | Nucleophile/Other Reagents | Intermediate/Product | Reference |

| Nucleophilic Addition | Imine | Organolithium Reagent | Aziridine | nih.gov |

| Ugi Reaction | Imine (in situ) | Carboxylic Acid, Isocyanide | α-Acylamino Amide | google.com |

| General Addition | Imine | Various Nucleophiles | Substituted Amine | masterorganicchemistry.comnih.gov |

Synthesis of 2,6-Diketopiperidine Intermediates

The synthesis of 2,6-diketopiperidines often proceeds through the formation and subsequent cyclization of carefully designed intermediates. These precursors contain the necessary atoms and functional groups arranged to facilitate efficient ring closure.

A common and effective method involves the intramolecular cyclization of amido-ester derivatives of iminodiacetic acid. researchgate.net In this approach, the key imide formation is achieved through a base-induced cyclization protocol. Treating the amido-ester precursor with a strong base like potassium bis(trimethylsilyl)amide leads to the formation of the 2,6-diketopiperazine ring in excellent yields. researchgate.net

Multicomponent reactions, such as the Ugi reaction, are highly effective for assembling complex acyclic precursors that are primed for cyclization. The reaction of a first amino acid (attached to a solid support), a second amino acid derivative, an aldehyde or ketone, and an isocyanide yields a bound dipeptide intermediate. google.com This intermediate is then cyclized under appropriate conditions to release the free diketopiperazine derivative from the solid support. google.com

Furthermore, the synthesis of fused heterocyclic systems, such as pyrrolopiperazine-2,6-diones, often relies on the use of pre-formed heterocyclic intermediates. acs.org For example, a one-pot method has been developed for the diastereoselective synthesis of these fused systems starting from pyrrolidin-2-ones. The pyrrolidin-2-one intermediate is first generated through a Ugi/nucleophilic substitution sequence, and subsequent N-acylation and debenzoylation steps lead to the final fused 2,6-diketopiperazine product. acs.org

The table below details various approaches for synthesizing key intermediates for 2,6-diketopiperidines.

| Intermediate Type | Synthetic Method | Key Reagents | Final Product | Reference |

| Iminodiacetic Amido-ester | Base-induced Cyclization | Potassium bis(trimethylsilyl)amide | 2,6-Diketopiperazine | researchgate.net |

| Bound Dipeptide Derivative | Ugi Reaction / Cyclization | Amino Acids, Aldehyde, Isocyanide | Diketopiperazine | google.com |

| Pyrrolidin-2-one | Ugi/Nucleophilic Substitution | Amino Acids, Aldehyde, Isocyanide | Pyrrolopiperazine-2,6-dione | acs.org |

Reaction Mechanisms and Pathways Involving 3,6 Diketo 2 Phenylpiperidine

Fundamental Mechanistic Insights into Piperidine (B6355638) Ring Formation

The construction of the piperidine ring, particularly the 3,6-diketopiperidine variant, involves a series of complex and often competing reaction pathways. The precise mechanism can be highly dependent on the starting materials, catalysts, and reaction conditions.

The formation of the piperidine ring often proceeds through highly reactive intermediates that dictate the course of the reaction.

Iminium Ions: A common pathway in piperidine synthesis involves the formation of an iminium ion. For instance, in the reductive hydroamination/cyclization of alkynes, acid-mediated functionalization of the alkyne can lead to an enamine, which then generates an iminium ion. Subsequent reduction of this iminium intermediate leads to the formation of the piperidine ring. mdpi.com This type of intermediate is also crucial in organocatalyzed reactions, where a secondary amine catalyst, like piperidine itself, can react with an α,β-unsaturated carbonyl compound to form an iminium ion, facilitating a subsequent cycloaddition. nih.gov

Carbanions: Carbanions play a pivotal role, particularly in base-promoted cyclization reactions. A proposed mechanism for the formation of piperidine-2,6-diones from methyl acetates and acrylamides involves the deprotonation of the methyl acetate (B1210297) by a strong base like potassium tert-butoxide (KOtBu) to form a carbanion. This carbanion then acts as a nucleophile in a Michael addition to the acrylamide. Subsequent intramolecular imidation leads to the cyclized product. researchgate.net

Other Intermediates: While less commonly cited for this specific scaffold, intermediates like N-ylides and α-oxoketenes are known in the synthesis of other nitrogen-containing heterocycles and could be involved in alternative synthetic routes.

A proposed cascade sequence for piperidine-2,6-dione formation highlights the interplay of these intermediates. The reaction is initiated by the formation of a carbanion, which undergoes a Michael addition, followed by an intramolecular cyclization to yield the final diketopiperidine structure. researchgate.net

Protonation and deprotonation are fundamental steps that occur in most acid-base catalyzed reactions, including the synthesis of piperidines. wikipedia.orgmasterorganicchemistry.com These steps are often crucial for activating substrates, regenerating catalysts, and determining the stereochemical outcome of a reaction. academie-sciences.frmdpi.com

In catalytic cycles, the rate of protonation can be influenced by the acidity of the protonating species, with strong acids leading to faster protonation. wikipedia.org Conversely, the deprotonation step can be the rate-determining and stereo-determining step in certain asymmetric syntheses. academie-sciences.fr For example, in the iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts to form chiral piperidines, DFT calculations have shown that the initial protonation of an enamine intermediate, rather than the subsequent hydride transfer, determines the stereoselectivity of the process. nih.gov

The protonation state of reactants and intermediates can significantly alter their reactivity. Protonation generally makes a molecule more electron-poor and thus more electrophilic. masterorganicchemistry.com This principle is applied in reactions where quinolines are activated by protonation with a chiral Brønsted acid, which then initiates a cascade hydrogenation. academie-sciences.fr In enzymatic systems, the protonation and deprotonation of substrates and catalytic residues are essential for structural stability and enzyme activity. mdpi.com

A general representation of a catalytic cycle involving protonation and deprotonation is shown below:

| Step | Description | Role |

| 1 | Substrate Protonation | Activation of the substrate for nucleophilic attack. |

| 2 | Nucleophilic Attack/Cyclization | Formation of a new bond to initiate ring closure. |

| 3 | Deprotonation | Neutralization of the intermediate. |

| 4 | Catalyst Regeneration | The catalyst is returned to its active state for the next cycle. |

This table provides a generalized overview of the roles of protonation and deprotonation in a catalytic cycle.

Radical-mediated reactions offer an alternative and powerful approach to constructing piperidine rings. These pathways often involve the generation of a reactive radical species that initiates a cyclization cascade. nih.gov

A general strategy for the synthesis of saturated heterocycles, including piperidines, utilizes a photocatalytic, two-component annulation. This process is initiated by a reductive proton-coupled electron transfer (PCET) to generate a radical. This radical then adds to an alkene, and a subsequent oxidative radical-polar crossover step forms a carbocation, which is trapped by a tethered nucleophile to close the ring. nih.govacs.org The use of a photocatalyst, such as an Iridium(III) complex, under visible-light irradiation is common in these transformations. nih.gov

Control experiments can help to elucidate the involvement of radical intermediates. For instance, the addition of a radical scavenger like 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) can dramatically decrease the product yield if a radical pathway is operative. uni-regensburg.de Conversely, some studies have used such control experiments to exclude the possibility of a radical process in piperidine-2,6-dione formation. researchgate.net

Radical cyclizations can also be initiated through other means, such as copper-catalyzed C-H amination/cyclization, where an N-radical is formed and undergoes a 1,6-hydrogen atom transfer to generate a benzylic radical that leads to the piperidine product. mdpi.com

Hydride transfer is another key mechanistic step in certain synthetic routes to piperidines. nih.gov These reactions often involve a formal transfer of a hydride ion (H⁻) from a donor molecule to an acceptor, frequently an iminium ion or a related unsaturated species.

In the context of piperidine synthesis, intramolecular hydride transfer has been observed. For example, amides derived from ethenetricarboxylic acid bearing tertiary amino groups can cyclize to form 2-piperidone (B129406) derivatives upon heating. This transformation proceeds via an intramolecular hydride transfer followed by ring closure. researchgate.netdntb.gov.ua

Metal catalysts are also frequently employed to facilitate hydride transfer. Iridium(III) complexes are effective in catalyzing hydrogen transfer reactions, which can involve sequential cascades of oxidation, amination, and imine reduction via hydride transfer from the metal catalyst. nih.gov Similarly, rhodium-catalyzed transfer hydrogenation of pyridinium salts using a formic acid/triethylamine mixture as the hydrogen source proceeds via a Rh(III)-H hydride intermediate. dicp.ac.cn In the asymmetric hydrogenation of pyridinium salts, the catalytic cycle may involve sequential protonation and hydride transfer steps, with the stereochemical outcome being determined by either of these steps depending on the specific system. nih.gov

Catalysis-Specific Mechanistic Investigations

The choice of catalyst is paramount in directing the reaction pathway and achieving desired selectivity in the synthesis of 3,6-diketo-2-phenylpiperidine and related structures. Metal-catalyzed reactions are particularly prevalent.

Transition metals such as palladium, copper, rhodium, and iridium are widely used to catalyze the formation of piperidine rings. nih.govresearchgate.net The mechanism of these reactions is intricately linked to the properties of the metal center and the surrounding ligands.

Ligand Effects and Chelation: Ligands play a critical role in modulating the reactivity and selectivity of the metal catalyst. nih.govmdpi.com Chiral ligands are essential for asymmetric catalysis, inducing enantioselectivity by creating a chiral environment around the metal center. nih.govresearchgate.net The "chelate effect," where a multidentate ligand binds to a metal ion to form a ring structure, enhances the stability of the catalyst complex. nih.goviupac.orgjetir.org The electronic and steric properties of the ligand can influence key steps in the catalytic cycle. For example, in palladium-catalyzed amination of alkenes, a sterically bulky ligand was found to weaken the Pd-N bond, enhancing the electrophilicity of the palladium center and promoting activation of the olefin. nih.gov

Catalyst Deactivation: Catalyst deactivation is a significant challenge in metal-catalyzed reactions and can occur through various pathways. whiterose.ac.uk In copper-catalyzed C-N cross-coupling reactions, product inhibition and the precipitation of the copper catalyst from the solution can hinder the reaction. whiterose.ac.uk The formation of off-cycle copper(I) species due to competitive binding of the base has also been identified as a deactivation pathway. acs.org For reactions involving pyridine-based substrates, catalyst deactivation can occur due to the Lewis basicity of the heterocycle, which can poison the catalyst. This can sometimes be circumvented by using the corresponding pyridinium salts. nih.gov In some cases, catalyst deactivation has been observed even when the addition of a transition metal increases the crystallinity of a zeolite support. researchgate.net

Disproportionation: Disproportionation, a reaction where a species is simultaneously oxidized and reduced, can be a deactivation pathway for some catalysts. For instance, a Cu(I) catalyst can disproportionate into Cu(0) and Cu(II), leading to a loss of the active catalytic species. whiterose.ac.uk

Below is a table summarizing key aspects of metal-catalyzed mechanisms in piperidine synthesis:

| Mechanistic Aspect | Description | Example |

| Ligand Effects | The electronic and steric properties of ligands influence catalyst activity and selectivity. | In Pd-catalyzed hydroamination, the use of DPPF as a ligand leads to the Markovnikov product via a η³-benzyl intermediate. acs.org |

| Chelation | Multidentate ligands form stable complexes with the metal center, enhancing catalyst stability and performance. | Schiff base ligands can act as chelating agents, forming stable six-membered rings with metal ions. jetir.org |

| Catalyst Deactivation | Processes that reduce the efficiency of the catalyst over time. | Product inhibition and precipitation of copper have been observed in Ullmann amination reactions. whiterose.ac.uk Poisoning of rhodium catalysts by Lewis-basic fluoropyridines. nih.gov |

| Disproportionation | A redox reaction where a catalyst is converted into species of higher and lower oxidation states. | Cu(I) catalysts can undergo disproportionation to Cu(0) and Cu(II), leading to deactivation. whiterose.ac.uk |

This table summarizes significant mechanistic features investigated in the metal-catalyzed synthesis of piperidine derivatives.

Organic and Biocatalytic Mechanistic Understanding (e.g., Enzymatic Reductive Amination, Competitive Processes)

The synthesis of substituted piperidines from diketone precursors can be effectively achieved through biocatalytic reductive amination. chemrxiv.orgnih.gov Imine reductases (IREDs) and reductive aminases (RedAms) are key enzymes in this process, offering high selectivity and operating under environmentally benign conditions. chemrxiv.orgresearchgate.netwhiterose.ac.uk The mechanism for the conversion of a diketone, such as a precursor to this compound, into a saturated N-heterocycle is envisioned as a cascade of reactions catalyzed by a single enzyme. chemrxiv.org

The proposed cascade commences with an initial enzymatic reductive amination of one of the ketone groups in the diketone substrate. chemrxiv.org This is followed by the spontaneous intramolecular cyclization of the resulting amino ketone intermediate, which forms a cyclic imine (or the corresponding enamine/pyrrolinium cation). chemrxiv.org This cyclic intermediate is then subject to a second enzymatic reduction, yielding the final saturated piperidine ring. chemrxiv.org This multi-step, one-enzyme process highlights the efficiency of biocatalysts in building molecular complexity with complete diastereomeric control. chemrxiv.orgacs.org

During the IRED-catalyzed annulation of diketones, competitive reaction pathways can exist. One potential mechanism (Route A) involves the direct cascade of reductive amination, cyclization, and further reduction as described above. chemrxiv.org An alternative pathway (Route B) could involve the formation of a diamine product if both ketone groups undergo reductive amination without cyclization. chemrxiv.org However, studies on model diketone substrates have shown that even when products from the non-cyclized route are observed, conversions are typically low (10-30%). chemrxiv.orgacs.org This suggests that the cyclization pathway (Route A) is kinetically faster and is likely the predominant or sole pathway in these enzymatic reactions. chemrxiv.orgacs.org

The effectiveness of this biocatalytic approach has been demonstrated with various diketones and amines, showcasing the potential for creating libraries of N-alkylated and substituted piperidines. chemrxiv.orgnih.gov

Photoredox Mechanistic Considerations (e.g., Single Electron Transfer (SET) Processes)

Visible-light photoredox catalysis offers a powerful strategy for initiating reactions through single-electron transfer (SET) processes, which can generate open-shell intermediates like radical ions. nih.gov These reactions typically employ transition metal complexes (e.g., of Iridium or Ruthenium) or organic dyes as photocatalysts. nih.govrsc.org Upon excitation by visible light, the photocatalyst can act as a potent single-electron oxidant or reductant. nih.gov

For a molecule like this compound, photoredox catalysis could enable unique transformations. A plausible mechanism involves the oxidation of the nitrogen atom within the piperidine ring via a SET process to the excited photocatalyst. rsc.org This would generate a nitrogen-centered radical cation. rsc.org Subsequent deprotonation at an adjacent carbon could then lead to the formation of a carbon-centered radical, which can engage in a variety of further reactions. rsc.org

The feasibility of such a SET process is governed by the redox potentials of the substrate and the photocatalyst. rsc.org For substrates that are difficult to oxidize directly, alternative pathways like hydrogen atom transfer (HAT) can be utilized. rsc.org

Two primary mechanistic cycles are common in photoredox catalysis:

Oxidative Quenching Cycle: The excited photocatalyst is reduced by an electron donor (e.g., an amine). The resulting oxidized donor can then react, and the reduced photocatalyst completes the cycle by reducing an electron acceptor. nih.gov

Reductive Quenching Cycle: The excited photocatalyst is oxidized by an electron acceptor. The resulting reduced acceptor can react, and the oxidized photocatalyst is then reduced by an electron donor to close the catalytic loop. nih.gov

Furthermore, photoredox catalysis can be merged with other catalytic systems, such as nickel catalysis. nih.gov In such a dual catalytic system, the photocatalyst can modulate the oxidation state of the nickel catalyst, enabling challenging cross-coupling reactions. nih.gov For instance, a Ni(II) intermediate, potentially formed from a piperidine derivative, could be oxidized to a transient Ni(III) species by the photocatalyst, which then undergoes reductive elimination to form a new bond. nih.gov This synergistic approach turns on organometallic mechanisms that are otherwise elusive. nih.gov

| Photoredox Process | Description | Potential Role of this compound |

| Single Electron Transfer (SET) | An electron is transferred from one chemical species to another, generating radical ions. nih.gov | The piperidine nitrogen could be oxidized to a radical cation. rsc.org |

| Oxidative Quenching | The excited photocatalyst accepts an electron from a donor substrate. nih.gov | The piperidine acts as the electron donor. |

| Reductive Quenching | The excited photocatalyst donates an electron to an acceptor substrate. nih.gov | One of the keto groups could act as an electron acceptor. |

| Hydrogen Atom Transfer (HAT) | A hydrogen atom is abstracted from the substrate to form a radical. rsc.org | A hydrogen atom could be abstracted from the carbon alpha to the nitrogen or a ketone. |

Stereochemical Control and Regioselectivity in Diketo-Piperidine Reactions

Controlling the stereochemistry and regioselectivity is fundamental when synthesizing substituted piperidines from diketo precursors. core.ac.uk Both biocatalytic and traditional chemical methods have been developed to address this challenge.

Biocatalytic Approaches: Imine reductase (IRED)-catalyzed reactions have demonstrated a remarkable ability to achieve complete diastereomeric control in the synthesis of N-alkylated α,α'-disubstituted heterocycles from diketones. chemrxiv.orgacs.org The enzyme's active site precisely orients the intermediates, ensuring that the hydride transfer for the reduction steps occurs with high stereospecificity. This leads to the formation of a single diastereomer from the cascade reaction. chemrxiv.org The selection of different IREDs can even allow for the synthesis of different diastereoisomers of the final product with excellent enantioselectivity. chemrxiv.org

Chemical Approaches: Regioselectivity in chemical reactions involving diketopiperidine scaffolds is often directed by the specific reagents and reaction conditions used.

Dieckmann Cyclizations: A flexible route to variously substituted piperidine-2,4-diones can be achieved via Dieckmann cyclization. researchgate.net By using a chiral auxiliary, such as Davies' α-methylbenzylamine auxiliary, it is possible to achieve a regioselective cyclization that affords 6-substituted piperidine-2,4-diones enantioselectively, without the need for an N-protecting group. researchgate.net

Regioselective Addition: The regioselective addition of 1,3-dicarbonyl dianions to N-sulfonyl aldimines represents another strategy. iitk.ac.in In this method, the anion on the terminal carbon of the dianion reacts selectively with the imine, leading to the formation of δ-amino-β-keto esters or δ-amino-β-diketones, which are direct precursors to substituted piperidines. iitk.ac.in

Radical Cyclization: Radical-mediated cyclizations can also exhibit regioselectivity. For example, the cyclization of 1,6-enynes can proceed via a 6-endo-trig or a 5-exo-trig pathway depending on the solvent, leading to different heterocyclic products. mdpi.com

These methods highlight the diverse strategies available to control the final structure of the piperidine ring, enabling the synthesis of specific isomers required for various applications. core.ac.ukresearchgate.netiitk.ac.in

| Method | Type of Control | Outcome for Diketo-Piperidine Synthesis | Reference |

| IRED Catalysis | Stereocontrol | Complete diastereomeric and excellent enantiomeric control. | chemrxiv.orgacs.org |

| Dieckmann Cyclization | Regio- and Stereocontrol | Enantioselective formation of 6-substituted piperidine-2,4-diones. | researchgate.net |

| Dianion Addition | Regiocontrol | Selective formation of δ-amino-β-keto precursors to piperidines. | iitk.ac.in |

| Diastereodivergent Routes | Stereocontrol | Access to different diastereomers from the same starting material. | core.ac.uk |

Applications of 3,6 Diketo 2 Phenylpiperidine in Advanced Organic Synthesis

Role as Synthetic Intermediates and Building Blocks for Complex Molecules

The 2-phenylpiperidine-2,6-dione framework serves as a foundational unit for the synthesis of a variety of more elaborate molecules. The presence of the dione (B5365651) functionality and the reactive α-position to the phenyl group allows for numerous chemical modifications. cymitquimica.com

One key application involves its use in annulation strategies to create fused bicyclic systems. For instance, glutarimides, including phenyl-substituted variants, can undergo a two-step aza-Robinson annulation. This process starts with a conjugate addition to a vinyl ketone, followed by an acid-mediated intramolecular aldol (B89426) condensation, yielding densely functionalized bicyclic amides. nih.govacs.org These products are valuable intermediates in their own right, particularly for alkaloid synthesis. nih.govacs.org

Furthermore, derivatives of 3-phenylpiperidine-2,6-dione are central to the development of Proteolysis-Targeting Chimeras (PROTACs). Phenyl-glutarimides are used as alternative binders for the protein cereblon (CRBN), demonstrating improved chemical stability over traditional immunomodulatory imide drugs (IMiDs). nih.gov The synthesis of these complex PROTACs often involves the initial construction of the core phenyl-glutarimide structure, which is then elaborated with linkers and warheads targeting specific proteins for degradation. nih.govresearchgate.net

The synthesis of these building blocks can be challenging, often requiring multi-step sequences. Common strategies include the cyclization of 2-aryl pentanedinitrile or related precursors under acidic conditions, or metal-catalyzed cross-coupling reactions. researchgate.net

Table 1: Selected Synthetic Applications of Phenylpiperidinedione Scaffolds

| Starting Material Class | Reagents/Conditions | Product Type | Application |

| Phenyl-substituted glutarimides | 1) NaOEt, Vinyl Ketone; 2) TfOH | Fused Bicyclic Amides | Intermediates for Alkaloid Synthesis nih.govacs.org |

| 3-Halo-piperidine-2,6-dione | (Hetero)aryl Halides, Ni-catalysis | 3-Aryl-piperidine-2,6-diones | PROTAC Building Blocks researchgate.net |

| 2,6-Bis(benzyloxy)pyridine | (Hetero)aryl Boronic Acid, Pd-catalysis; H₂ | 3-Aryl-piperidine-2,6-diones | PROTAC Building Blocks researchgate.net |

| 2-Phenylglutaric Anhydride | Ammonium (B1175870) Carbonate; Alkylating Agents | N-Alkyl-3-phenylpiperidine-2,6-diones | Precursors for Biologically Active Molecules nih.gov |

Transformations to Other Nitrogen Heterocycles

The 3,6-diketo-2-phenylpiperidine core can be chemically transformed into other important nitrogen-containing heterocyclic systems. These transformations often involve reduction of one or both carbonyl groups, ring-opening, or ring-rearrangement reactions.

Selective reduction of the diketone is a common strategy to access a variety of piperidine (B6355638) derivatives. For example, the reduction of substituted piperidine-2,4-diones, which share structural similarity, can yield 4-hydroxypiperidin-2-ones or fully reduced piperidines, depending on the reducing agent used. core.ac.uk The catalytic reduction of the glutarimide (B196013) ring is a key step in producing substituted piperidines, which are prevalent scaffolds in many pharmaceutical agents. The use of catalysts like rhodium or palladium on carbon (Pd/C) under hydrogen pressure can effectively reduce the dione to the corresponding piperidine. orgsyn.orgnih.govtcichemicals.com

These reduction processes are crucial in the synthesis of biologically active piperidines. For instance, the reduction of a chiral piperidinone derived from a phenylglycinol-lactam is a key step in the enantioselective synthesis of various piperidine alkaloids. researchgate.net Similarly, N-Boc-(2S,3S)-3-hydroxy-2-phenylpiperidine can be synthesized stereoselectively from D-mannitol, where the piperidine ring is formed via ring-closing metathesis followed by modifications. researchgate.net

The glutarimide ring can also be a precursor to quinolizidine (B1214090) and indolizidine alkaloids through multi-step sequences that involve initial modification of the piperidinedione, followed by further cyclizations. nih.govacs.orgresearchgate.net

Table 2: Examples of Heterocyclic Transformations

| Starting Material | Reagents/Conditions | Product Heterocycle | Significance |

| Substituted Piperidine-2,4-dione | LiAlH₄ | 4-Hydroxypiperidin-2-one / Piperidine | Access to functionalized piperidines core.ac.uk |

| N-Phenylglutarimide | Catalytic Hydrogenation (e.g., H₂/Pd-C) | 1-Phenylpiperidine | Core structure in various compounds orgsyn.org |

| Glutarimide Precursors | Multi-step synthesis involving reduction and cyclization | Quinolizidine / Indolizidine | Synthesis of alkaloid frameworks nih.govacs.orgresearchgate.net |

| 2,5-Dihydroxypyridine | Hydrogenation (Pd/C or Ni) | Piperidine-2,5-dione | Alternative route to piperidinediones uni-regensburg.de |

Strategic Incorporations into Alkaloid Architectures (e.g., Phenylpiperidine Alkaloids)

The piperidine ring is a privileged scaffold found in a vast number of alkaloids. core.ac.uk Consequently, this compound and its derivatives are strategic starting points for the total synthesis of various alkaloid families, including phenylpiperidines, indolizidines, and quinolizidines. acs.orgcore.ac.ukresearchgate.net

A key strategy involves using the piperidinedione as a template, where stereocenters are set early and the ring is subsequently modified. For example, enantiomerically pure substituted piperidine-2,4-diones can be used to synthesize congeners of alkaloids like anabasine. core.ac.uk The reduction of a chiral 6-phenyl-substituted piperidine-2,4-dione with lithium aluminum hydride can produce a 4-hydroxy-6-phenylpiperidin-2-one, a direct precursor to more complex structures. core.ac.uk

The aza-Robinson annulation strategy, mentioned previously, directly links glutarimide derivatives to alkaloid synthesis. The resulting fused bicyclic amides have been successfully converted in just two additional steps to the alkaloids (±)-coniceine and quinolizidine. nih.govacs.org This demonstrates the efficiency of using piperidinedione-type structures as building blocks for natural product synthesis.

Furthermore, chiral lactams derived from phenylglycinol, which can be considered as elaborate forms of a 2-phenylpiperidone, are powerful intermediates. They enable the enantioselective synthesis of a wide range of alkaloids, such as (R)-coniine, (2R,6R)-solenopsin A, and (5R,8aR)-indolizidine 167B, showcasing the versatility of the phenylpiperidine motif in constructing complex alkaloid architectures. researchgate.net

Computational and Spectroscopic Characterization of 3,6 Diketo 2 Phenylpiperidine

Theoretical Investigations of Electronic Structure and Reactivity

Theoretical chemistry provides powerful tools to predict and understand the behavior of molecules. Through computational methods, insights into the electronic properties and reactivity of 3,6-Diketo-2-phenylpiperidine can be gained.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to calculate molecular properties with a good balance between accuracy and computational cost. bibliotekanauki.pl For complex organic molecules like piperidine (B6355638) derivatives, DFT methods, such as B3LYP, are often employed to optimize molecular geometry and predict various properties. dergipark.org.trmdpi.com For instance, in studies of related heterocyclic systems, DFT calculations have been instrumental in determining stable conformations and understanding electronic characteristics. mdpi.commdpi.com The choice of basis set, such as 6-31G(d) or 6-311+G**, is crucial for obtaining reliable results that can be correlated with experimental data. bibliotekanauki.plmdpi.com

HOMO-LUMO Analysis and Global Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). mdpi.comconicet.gov.ar The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. mdpi.comnih.gov A smaller energy gap generally implies higher reactivity. nih.gov

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to further quantify the molecule's reactivity. These include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating a higher reactivity.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. conicet.gov.ar

Conformational Analysis and Molecular Modeling for Chemical Behavior

The three-dimensional structure of a molecule is fundamental to its chemical behavior. Conformational analysis of this compound involves identifying the most stable arrangements of its atoms in space. Due to the flexibility of the piperidine ring, multiple conformers can exist. Computational methods, including molecular mechanics (MM) and quantum chemical calculations like DFT, are used to determine the relative energies of different conformers. researchgate.netethz.ch

For example, in related cyclic systems, studies have shown that different conformers can have small energy differences, suggesting that the molecule may be flexible and exist as a mixture of conformations at room temperature. ethz.ch The presence of substituents on the ring significantly influences the preferred conformation. Understanding the stable conformers of this compound is crucial for interpreting its spectroscopic data and predicting its reactivity in chemical reactions. researchgate.netmdpi.com

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the structure of organic compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the connectivity and mass of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. bhu.ac.in

¹H NMR Spectroscopy: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts (δ) of protons in this compound are influenced by the electronegativity of adjacent atoms (like nitrogen and oxygen) and the anisotropic effects of the phenyl ring and carbonyl groups. mdpi.com For instance, protons on carbons adjacent to the nitrogen and carbonyl groups would be expected to appear at a lower field (higher ppm). mdpi.commdpi.com

¹³C NMR Spectroscopy: Offers direct information about the carbon skeleton. bhu.ac.in Each non-equivalent carbon atom gives a distinct signal. The chemical shifts in the ¹³C NMR spectrum are characteristic of the type of carbon. For this compound, the carbonyl carbons (C=O) would resonate at a significantly downfield region (around 170-220 ppm), while the carbons of the phenyl ring would appear in the aromatic region (around 110-150 ppm). bhu.ac.inucl.ac.uk The aliphatic carbons of the piperidine ring would be found at a higher field. mdpi.comucl.ac.uk Two-dimensional NMR techniques like HMQC and HMBC can be used for unambiguous assignment of all proton and carbon signals. mdpi.commdpi.com

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (δ) in ppm |

| Carbonyl (C=O) | 205-220 |

| Aromatic (C₆H₅) | 110-150 |

| Aliphatic (Piperidine Ring) | 10-70 |

Data based on typical chemical shift ranges for similar functional groups. bhu.ac.in

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. msu.edu When this compound is ionized in a mass spectrometer, it forms a molecular ion (M⁺˙) whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. uni-saarland.de

This molecular ion is often unstable and breaks down into smaller, characteristic fragment ions. The fragmentation patterns are predictable based on the structure of the molecule. For cyclic ketones and amides, common fragmentation pathways include α-cleavage (breaking the bond adjacent to the carbonyl or nitrogen atom) and the loss of small neutral molecules like CO. nih.govcore.ac.uk The fragmentation of the piperidine ring and the loss of the phenyl group would also produce significant peaks in the mass spectrum. nih.gov Analyzing these fragment ions helps to confirm the structure of the parent molecule. uni-saarland.deconicet.gov.ar

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. researchgate.net The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. epo.org For this compound, the IR spectrum is dominated by absorptions corresponding to its key structural features: the aromatic phenyl ring, the piperidine ring, and the two carbonyl groups.

The piperidine-2,6-dione core contains two carbonyl (C=O) groups within a cyclic amide (lactam) structure. These groups are expected to produce strong and distinct absorption bands in the IR spectrum. Generally, the C=O stretching vibration for an amide group is observed around 1690 cm⁻¹, while for a six-membered ring ketone, it appears in a similar region. mdpi.com The precise position of these bands can be influenced by ring strain, conjugation, and hydrogen bonding. In the solid state, intermolecular hydrogen bonding involving the N-H group of the piperidine ring can cause a shift in the C=O stretching frequency to a lower wavenumber (e.g., 1640 cm⁻¹). mdpi.com

The N-H group of the secondary amide within the piperidine ring gives rise to a characteristic stretching vibration, typically appearing as a moderate to strong band in the region of 3400-3200 cm⁻¹. mdpi.com The presence of the phenyl group introduces several other characteristic bands. The stretching vibrations of the C-H bonds on the aromatic ring typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the piperidine ring are found just below this value (around 2850-3000 cm⁻¹). nih.gov Aromatic C=C stretching vibrations usually result in several bands of variable intensity in the 1600-1450 cm⁻¹ region. nih.gov

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Intensity |

| Amide N-H | Stretch | 3400 - 3200 | Medium-Strong |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |

| Carbonyl C=O (Amide/Ketone) | Stretch | 1720 - 1640 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Weak |

| N-H | Bend | ~1500 | Medium |

| C-N | Stretch | 1300 - 1000 | Medium |

This table presents generalized data based on typical IR absorption regions for the specified functional groups.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. epo.orgmdpi.com This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule in the solid state. While specific crystallographic data for this compound is not widely published, analysis of closely related structures, such as 3-phenylpiperidine-2,6-dione derivatives, provides significant insight into its expected solid-state conformation. nih.gov

In derivatives of 3-phenylpiperidine-2,6-dione, the six-membered piperidine ring typically adopts a distorted chair or boat conformation to accommodate the planar carbonyl groups. nih.govresearchgate.net The phenyl substituent at the C2 position can exist in either an axial or equatorial orientation, with the equatorial position generally being more sterically favorable. The planarity of the two carbonyl groups within the cyclic imide structure restricts conformational flexibility. researchgate.net

Crystal packing is significantly influenced by intermolecular interactions, particularly hydrogen bonding. The N-H group of the piperidine ring can act as a hydrogen bond donor, while the carbonyl oxygen atoms serve as acceptors, leading to the formation of extended networks or dimeric structures in the crystal lattice. researchgate.net Additionally, π-π stacking interactions between the phenyl rings of adjacent molecules can further stabilize the crystal structure. researchgate.net

The table below presents representative crystallographic data from a related compound, 1-(4-bromobutyl)-3-phenylpiperidine-2,6-dione, to illustrate the type of information obtained from an X-ray diffraction study. nih.gov

| Parameter | 1-(4-bromobutyl)-3-phenylpiperidine-2,6-dione |

| Chemical Formula | C₁₅H₁₈BrNO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 6.344 |

| c (Å) | 18.631 |

| β (°) | 129.05 |

| Volume (ų) | 2468.3 |

Data sourced from a study on 3-phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones and their derivatives. researchgate.netnih.gov The values shown are for a related structure and serve as an illustrative example.

Chromatographic and Analytical Techniques

Chromatographic and other analytical methods are essential for the purification, separation, and quantitative analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of organic compounds. thermofisher.com For a compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common mode. In RP-HPLC, a nonpolar stationary phase (typically C18-modified silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. acs.orgnih.gov

Separation is based on the compound's hydrophobicity; more nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times. The phenyl group in this compound imparts significant hydrophobicity, leading to strong retention on a reversed-phase column. The elution conditions, such as the gradient of the organic solvent in the mobile phase, can be optimized to achieve efficient separation from starting materials, byproducts, or other impurities. researchgate.netjasco-global.com Detection is typically performed using a UV detector, as the phenyl group provides strong chromophoric activity.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring reaction progress, identifying compounds, and determining the purity of a sample. derpharmachemica.com For this compound, TLC would typically be performed on silica (B1680970) gel plates, which act as the polar stationary phase. A mixture of nonpolar and polar organic solvents (e.g., hexane (B92381) and ethyl acetate) serves as the mobile phase. The compound's polarity, influenced by the two keto groups and the N-H group, will determine its retention factor (Rf value). Less polar compounds travel further up the plate, resulting in a higher Rf value. TLC is often used to determine the optimal solvent system for purification by column chromatography. google.com

Calorimetry

Calorimetry is an analytical technique that measures the heat changes associated with chemical reactions or physical transitions. Differential Scanning Calorimetry (DSC) is a specific type of calorimetry used to study the thermal properties of a material. For this compound, DSC can be used to determine its melting point, heat of fusion, and to study any polymorphic transitions or decomposition behavior upon heating. In a study on diketopiperazine (the parent structure without the phenyl group), calorimetry was used to measure the enthalpy of association in water, providing insights into the thermodynamics of hydrogen bond formation. acs.orgacs.org Similar studies on this compound could provide valuable data on its intermolecular forces and stability. researchgate.net

Future Directions and Emerging Research Avenues in Diketo Piperidine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The future of chemical synthesis lies in the development of methodologies that are not only efficient but also environmentally benign. For diketopiperidines, this involves moving away from traditional, often harsh, condensation methods towards greener alternatives.

Biocatalysis: A significant emerging area is the use of enzymes to construct and modify the DKP core. Biocatalysis offers unparalleled selectivity and avoids the need for protecting groups and harsh reagents. nih.govacs.org For instance, research into substrate-permissive enzymes, like the reverse prenyltransferase NotF, demonstrates the potential for late-stage C-H functionalization of DKP scaffolds. nih.govchemrxiv.orgresearchgate.net While this specific enzyme acts on tryptophan-containing DKPs, the principle of identifying or engineering enzymes for specific C-H bonds on a DKP ring could be applied to a phenyl-substituted variant. Such an approach could enable the selective modification of the 3,6-Diketo-2-phenylpiperidine core, introducing complexity in a highly controlled and sustainable manner. The use of enzymes like cytochrome P450 for convergent synthesis, where complex molecules are assembled from building blocks in a single transformative step, represents a paradigm shift away from traditional linear synthesis. nih.gov

Microwave-Assisted and Flow Chemistry: Green chemistry principles are also being advanced through new technologies. Microwave-assisted synthesis in water has been shown to produce DKPs in high yields and short reaction times, often with simple work-ups where the product precipitates out of the aqueous solution. nih.govmdpi.com This method significantly reduces the reliance on petroleum-derived solvents. mdpi.com

Furthermore, flow chemistry, where reactions are run in a continuous stream rather than a batch, is gaining significant traction. acs.orgtarosdiscovery.com This technology offers precise control over reaction parameters like temperature and time, leading to improved safety, better yields, and easier scalability. researchgate.netltf-gmbh.comvapourtec.com For the synthesis of complex DKP structures, flow chemistry could minimize the formation of undesired side products, such as in peptide synthesis where intramolecular DKP formation can be a competing reaction. researchgate.netrsc.org This enhanced control would be invaluable for optimizing the synthesis of specific isomers of substituted diketopiperidines.

| Synthetic Method | Key Advantages | Relevance to Diketopiperidines |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. nih.govacs.org | Enables late-stage functionalization and convergent synthesis pathways. nih.govnih.gov |

| Microwave-Assisted | Rapid reaction times, high yields, use of green solvents like water. nih.govmdpi.com | Efficient, one-pot cyclization of linear dipeptide precursors. nih.gov |

| Flow Chemistry | Enhanced safety, precise process control, improved scalability, reduced byproducts. tarosdiscovery.comresearchgate.netltf-gmbh.com | Minimizes side reactions and allows for streamlined, multi-step synthesis. vapourtec.com |

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

Beyond making the DKP core, future research will heavily focus on discovering new ways to chemically modify it. The inherent reactivity of the amide bonds and the adjacent carbon atoms provides a rich playground for chemical innovation.

A key area of exploration is the selective functionalization of the DKP scaffold. The development of biocatalytic methods for C-H functionalization is a prime example. nih.govchemrxiv.org Enzymes can direct modifications to specific positions on the ring that are difficult to achieve with traditional chemical methods. nih.govacs.org For a molecule like this compound, this could mean selectively introducing functional groups onto the piperidine (B6355638) ring or even the phenyl substituent, opening up new avenues for creating diverse molecular libraries.

The use of DKP rings themselves as reactants for further transformations is another promising frontier. For example, research has shown that under specific conditions, such as using pulsed discharge plasma in acidic solutions, the stable DKP ring can be opened to form linear oligopeptides. rsc.org While this particular study focused on alanine-diketopiperazine, it highlights that the DKP core is not inert and can participate in novel chemical transformations. rsc.org Understanding and controlling such ring-opening and modification reactions could lead to new synthetic pathways where the DKP acts as a temporary scaffold or a precursor to other complex structures.

Advanced Computational Modeling for Predictive Synthesis and Reaction Design

The synergy between experimental work and computational chemistry is set to accelerate discovery in DKP chemistry. Advanced computational modeling is becoming an indispensable tool for predicting reactivity, elucidating reaction mechanisms, and designing new synthetic routes from the ground up.

Predicting Substrate Scope and Reactivity: Data science and computational modeling are being used to understand and predict how enzymes interact with different DKP substrates. nih.govchemrxiv.org By creating quantitative representations of DKP libraries and using techniques like induced fit docking, researchers can identify key molecular descriptors (e.g., size, flexibility, electrophilicity) that govern enzymatic reactions. acs.orgchemrxiv.org This predictive power allows chemists to screen potential substrates virtually before committing to laboratory work, saving significant time and resources. For this compound, such models could predict its compatibility with a panel of existing or engineered enzymes, guiding its inclusion in biocatalytic diversification efforts.

Designing Novel Reactions: Computational tools, particularly Density Functional Theory (DFT), are crucial for designing new reactions. By modeling transition states and reaction energy profiles, chemists can understand why certain reactions are favored and how to design catalysts or reaction conditions to achieve a desired outcome. This predictive capability is vital for exploring the undiscovered reactivity patterns mentioned in the previous section. For instance, computational studies could map out the most likely sites for radical or nucleophilic attack on the this compound scaffold, suggesting new pathways for its functionalization that have not yet been explored experimentally. This in-silico-first approach de-risks experimental campaigns and focuses laboratory efforts on the most promising avenues.

Q & A

Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in this compound class?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.